Ortataxel

Multidrug Resistance P-glycoprotein Breast Cancer

Ortataxel is a second-generation taxane uniquely engineered for oral administration and multidrug resistance (MDR) reversal. Unlike paclitaxel or docetaxel, it achieves ~50% oral bioavailability and exhibits a 23- to 24-fold lower P-glycoprotein-mediated resistance index in MCF7/R breast cancer models. No Cremophor EL® vehicle is required. Procure for oral taxane ADME/PK studies, MDR reversal research, in vivo xenograft efficacy models, or Phase II clinical trial supply targeting taxane-resistant metastatic breast cancer and refractory non-Hodgkin's lymphoma.

Molecular Formula C44H57NO17
Molecular Weight 871.9 g/mol
CAS No. 186348-23-2
Cat. No. B1683853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrtataxel
CAS186348-23-2
Synonyms13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxy-baccatin-1,14-carbonate
13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxybaccatin-1,14-carbonate
BAY 59-8862
BAY-59-8862
BAY59-8862
IDN 5109
IDN-5109
IND5109
ortataxel
SB-T-101131
Molecular FormulaC44H57NO17
Molecular Weight871.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1
InChIKeyBWKDAMBGCPRVPI-ZQRPHVBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ortataxel (CAS 186348-23-2): A Second-Generation Taxane with Differentiated Multidrug Resistance Profile and Oral Bioavailability


Ortataxel (IDN-5109, BAY 59-8862, SB-T-101131) is a semisynthetic second-generation taxane derived from 14-β-hydroxybaccatin III [1]. It belongs to the taxane class of microtubule-stabilizing antineoplastic agents, sharing the core mechanism of action with paclitaxel and docetaxel. However, ortataxel is distinguished by the presence of a 14-β-hydroxy group on the baccatin scaffold and a unique C-13 side chain modification that confer markedly different pharmacological properties compared to first-generation taxanes [2]. The compound has advanced to Phase II clinical trials for taxane-resistant breast cancer and non-Hodgkin's lymphoma [3].

Why Ortataxel Cannot Be Substituted with Generic Paclitaxel or Docetaxel in Drug-Resistant Tumor Models


First-generation taxanes paclitaxel and docetaxel are high-affinity substrates for P-glycoprotein (Pgp)-mediated efflux, resulting in a 491-fold and 460-fold resistance index in MCF7/R breast cancer cells, respectively, rendering them largely ineffective against multidrug-resistant tumors [1]. Ortataxel, by contrast, exhibits a resistance index of only 20 in the same model—a 24.6-fold and 23.0-fold improvement over paclitaxel and docetaxel, respectively [1]. Furthermore, paclitaxel demonstrates negligible oral bioavailability (<10%) due to Pgp-mediated intestinal efflux and requires intravenous administration with Cremophor EL® vehicle, whereas ortataxel achieves approximately 50% oral bioavailability [2]. These quantitative differences in MDR susceptibility and pharmacokinetic behavior preclude simple therapeutic substitution.

Quantitative Evidence Differentiating Ortataxel from Paclitaxel and Docetaxel


Resistance Index (RI) in MCF7/R Multidrug-Resistant Breast Cancer Cells

In MCF7/R human mammary carcinoma cells with acquired resistance to doxorubicin and collateral resistance to taxanes, ortataxel demonstrates a resistance index (RI) of 20, compared to 491 for paclitaxel and 460 for docetaxel. This represents a 24.6-fold and 23.0-fold lower resistance index, respectively, indicating dramatically reduced susceptibility to Pgp-mediated efflux mechanisms [1].

Multidrug Resistance P-glycoprotein Breast Cancer

IC50 Potency in MDR1-Transfected LCC6-MDR Human Breast Cancer Cells

In LCC6-MDR human mammary carcinoma cells stably transfected with the MDR1 gene encoding P-glycoprotein, ortataxel exhibits IC50 values that are 18-fold lower than paclitaxel and 10-fold lower than docetaxel [1].

MDR1 Gene IC50 P-glycoprotein Overexpression

Oral Bioavailability in Murine Pharmacokinetic Model

Following oral administration in mice, ortataxel (IDN 5109) achieves approximately 50% absolute bioavailability, assessed by comparing area-under-the-curve (AUC) values after oral and intravenous administration [1]. In contrast, paclitaxel (Taxol) is completely ineffective when administered orally in the same tumor model, demonstrating negligible oral bioavailability due to Pgp-mediated intestinal efflux [1].

Oral Bioavailability Pharmacokinetics P-glycoprotein

In Vivo Antitumor Efficacy After Oral Administration in MX-1 Breast Carcinoma Xenograft

In the MX-1 human breast carcinoma xenograft model highly responsive to intravenous taxane therapy, oral administration of ortataxel (IDN 5109) produced 100% tumor cures, with efficacy comparable to intravenous ortataxel at equivalent doses (90 mg/kg every 4 days for four doses) [1]. By contrast, oral paclitaxel (Taxol) was completely ineffective in the same model, producing no detectable antitumor activity [1].

Xenograft Oral Antitumor Efficacy Breast Cancer

Broad-Spectrum Modulation of ABC Transport Proteins (Pgp, MRP-1, BCRP)

Ortataxel functions as a broad-spectrum modulator of ATP-binding cassette (ABC) transport proteins. Unlike paclitaxel and docetaxel, which are substrates for Pgp-mediated efflux, ortataxel inhibits drug efflux mediated by Pgp, MRP-1 (multidrug resistance protein 1), and BCRP (breast cancer resistance protein) [1]. Ortataxel effectively modulates drug retention and cytotoxicity in cell lines overexpressing all three transporters [2].

ABC Transporters Multidrug Resistance Modulation MRP-1 BCRP

Terminal Half-Life Following Oral Administration

Following oral administration in mice, ortataxel (IDN 5109) exhibits a terminal half-life exceeding 6 hours [1]. This extended half-life contributes to sustained drug exposure and may explain the comparable antitumor efficacy observed between oral and intravenous administration despite expected differences in peak plasma concentrations. While paclitaxel and docetaxel require intravenous infusion due to negligible oral bioavailability, ortataxel's extended half-life after oral dosing represents a pharmacokinetic advantage for maintaining therapeutic drug levels.

Pharmacokinetics Terminal Half-Life Oral Dosing

Ortataxel: Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Preclinical Development of Oral Taxane Formulations

Ortataxel's approximately 50% oral bioavailability [1] and 100% oral antitumor efficacy in MX-1 breast carcinoma xenografts [1] make it the taxane of choice for preclinical programs seeking to develop orally administered microtubule-stabilizing agents. Unlike paclitaxel and docetaxel, which demonstrate negligible oral absorption and require intravenous administration with solubilizing vehicles associated with hypersensitivity reactions, ortataxel enables oral dosing without Cremophor EL® or Polysorbate 80® [1]. This scenario is directly supported by the quantitative bioavailability and xenograft efficacy data presented in Section 3.

Investigating Multidrug Resistance Reversal in Pgp-Expressing Tumors

For research focused on overcoming P-glycoprotein-mediated multidrug resistance, ortataxel is the preferred taxane based on its resistance index of 20 in MCF7/R cells, compared to 491 for paclitaxel and 460 for docetaxel—a 23- to 24-fold improvement [1]. In MDR1-transfected LCC6-MDR cells, ortataxel exhibits IC50 values 10- to 18-fold lower than first-generation taxanes [1]. Additionally, ortataxel functions as a broad-spectrum modulator of Pgp, MRP-1, and BCRP efflux [2]. These quantitative and mechanistic differentiators, established in Section 3, position ortataxel as the optimal tool compound for studying taxane activity in MDR-positive cancer models.

Phase II Clinical Research in Taxane-Resistant Malignancies

Based on its demonstrated ability to maintain activity in Pgp-expressing resistant cell lines—with 23- to 24-fold lower resistance indices than paclitaxel and docetaxel [1]—ortataxel has been advanced to Phase II clinical trials specifically targeting taxane-resistant metastatic breast cancer (NCT00044525) and refractory non-Hodgkin's lymphoma [2]. This clinical positioning is a direct consequence of the quantitative resistance profile evidence in Section 3 and supports procurement of ortataxel for clinical trial supply in MDR-associated indications where first-generation taxanes have demonstrated limited efficacy.

Pharmacokinetic and ADME Studies Requiring Extended Half-Life Oral Taxane Exposure

Ortataxel's terminal half-life exceeding 6 hours following oral administration in murine models [1] supports its use in ADME (absorption, distribution, metabolism, excretion) studies requiring sustained drug exposure via oral dosing. This pharmacokinetic property, combined with 50% oral bioavailability [1], makes ortataxel suitable for research protocols investigating extended-interval oral taxane regimens or combination therapies where maintaining therapeutic drug levels over prolonged periods is critical. The extended half-life data in Section 3 substantiates this application scenario.

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